molecular formula C17H19BrN4O B12264820 N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12264820
M. Wt: 375.3 g/mol
InChI Key: AXKNHXRRXHLKIF-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the bromopyridine and methylpyridinyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19BrN4O

Molecular Weight

375.3 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C17H19BrN4O/c1-21(16-4-2-3-7-20-16)15-5-8-22(9-6-15)17(23)13-10-14(18)12-19-11-13/h2-4,7,10-12,15H,5-6,8-9H2,1H3

InChI Key

AXKNHXRRXHLKIF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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